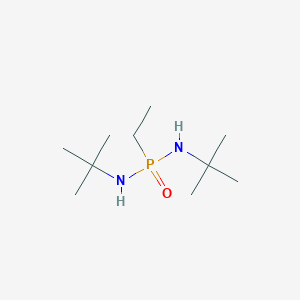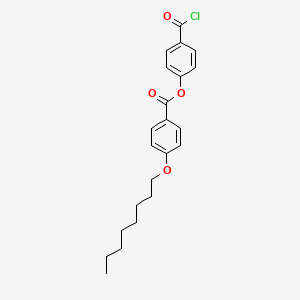
Benzyl (E)-N-benzylidene-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (E)-N-benzylidene-L-alaninate is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between benzylamine and benzaldehyde, resulting in the formation of a Schiff base with a benzylidene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (E)-N-benzylidene-L-alaninate typically involves the reaction of benzylamine with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (E)-N-benzylidene-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylidene derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Benzylidene derivatives.
Reduction: Benzylamine.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (E)-N-benzylidene-L-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of Benzyl (E)-N-benzylidene-L-alaninate involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular pathways, leading to the modulation of various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene group.
Schiff bases: Other Schiff bases with different amine or aldehyde components.
Uniqueness
Benzyl (E)-N-benzylidene-L-alaninate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
81852-01-9 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
benzyl (2S)-2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C17H17NO2/c1-14(18-12-15-8-4-2-5-9-15)17(19)20-13-16-10-6-3-7-11-16/h2-12,14H,13H2,1H3/t14-/m0/s1 |
Clé InChI |
MTPUINJSJWMGRO-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C(=O)OCC1=CC=CC=C1)N=CC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


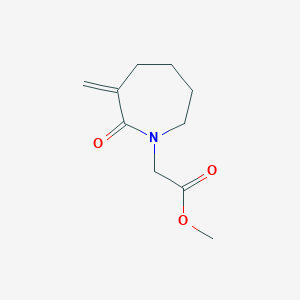
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
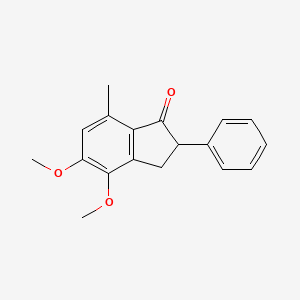
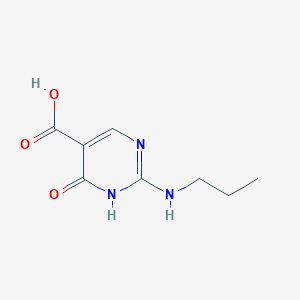
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
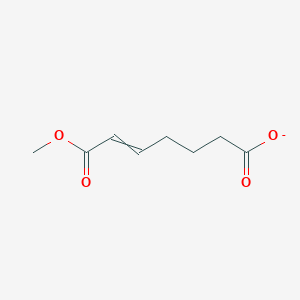
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)

![N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B14406952.png)

